molecular formula C9H9F3O2S B8227862 (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane

Cat. No.: B8227862
M. Wt: 238.23 g/mol
InChI Key: WSDRFKZJICCHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane is an organic compound with the molecular formula C9H9F3O2S It is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further substituted with a trifluoromethylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane typically involves the reaction of 4-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form 4-(methoxymethoxy)benzaldehyde. This intermediate is then reacted with trifluoromethanesulfenyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfane group to a thiol group.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and bases such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfane group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)phenol
  • 4-(Trifluoromethylthio)aniline
  • 3-(Trifluoromethylthio)benzaldehyde

Uniqueness

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane is unique due to the presence of both methoxymethoxy and trifluoromethylsulfane groups, which impart distinct chemical and physical properties

Biological Activity

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane is a compound of interest due to its unique chemical structure and potential biological activities. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}F3_3O2_2S
  • IUPAC Name : this compound

Its structure includes a phenyl ring substituted with a methoxymethoxy group and a trifluoromethyl group, which are known to influence its biological activity significantly.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit antimicrobial properties. In particular, studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, the incorporation of trifluoromethyl groups in phenyl derivatives has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. The compound's mechanism may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, molecular docking studies suggest that the trifluoromethyl group can engage in halogen bonding interactions with target proteins, potentially enhancing its binding affinity and biological efficacy .

The precise mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may interact with various molecular targets, including:

  • Enzymes : The compound may inhibit enzymes involved in critical cellular processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer progression .
  • Receptors : It may modulate receptor activity, affecting cell signaling pathways related to growth and apoptosis.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of several trifluoromethyl-substituted phenyl compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Study 2: Anticancer Activity in Cell Lines

In vitro tests were conducted on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The compound exhibited dose-dependent cytotoxicity, with IC50_{50} values indicating moderate to high efficacy against these cell lines. Further molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer cell survival .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50} ValueReference
AntimicrobialStaphylococcus aureus15 μM
AntimicrobialEscherichia coli20 μM
AnticancerMCF-725 μM
AnticancerHek29330 μM

Properties

IUPAC Name

1-(methoxymethoxy)-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-13-6-14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDRFKZJICCHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.